

# The Discovery and Chemical Profile of AZD1208: A Pan-Pim Kinase Inhibitor

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## Compound of Interest

Compound Name: **AZD1208**

Cat. No.: **B612199**

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **AZD1208** is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Pim family of serine/threonine kinases.<sup>[1][2][3]</sup> The Pim kinases, comprising Pim-1, Pim-2, and Pim-3, are key downstream effectors in many cytokine and growth factor signaling pathways.<sup>[2][3]</sup> Their upregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.<sup>[4][5]</sup> **AZD1208**, a benzylidene-1,3-thiazolidine-2,4-dione derivative, was developed by AstraZeneca as an ATP-competitive inhibitor of all three Pim kinase isoforms.<sup>[1]</sup> This document provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of **AZD1208**, with a focus on its activity in acute myeloid leukemia (AML).

## Chemical Structure and Properties

**AZD1208** is identified as a benzylidene-1,3-thiazolidine-2,4-dione.<sup>[1]</sup>

Chemical Formula: C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub>S

Molecular Weight: 379.48 g/mol

## Quantitative Data Summary

The inhibitory activity and cellular effects of **AZD1208** have been quantified across various assays. The following tables summarize the key quantitative data.

**Table 1: In Vitro Inhibitory Activity of AZD1208 against Pim Kinases**

Parameter	Pim-1	Pim-2	Pim-3	Reference
Ki (nM)	0.10	1.92	0.40	<a href="#">[1]</a>
Enzyme IC50 at Km [ATP] (nM)	0.4	5.0	1.9	<a href="#">[1]</a> <a href="#">[6]</a>
Enzyme IC50 at 5 mM [ATP] (nM)	2.6	164	17	<a href="#">[1]</a>

**Table 2: Cellular Activity of AZD1208 in Acute Myeloid Leukemia (AML) Cell Lines**

Cell Line	FLT3 Status	GI50 (μM)	Reference
EOL-1	-	<1	<a href="#">[1]</a>
KG-1a	WT	<1	<a href="#">[1]</a>
Kasumi-3	-	<1	<a href="#">[1]</a>
MV4-11	ITD	<1	<a href="#">[1]</a>
MOLM-16	ITD	<1	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathways

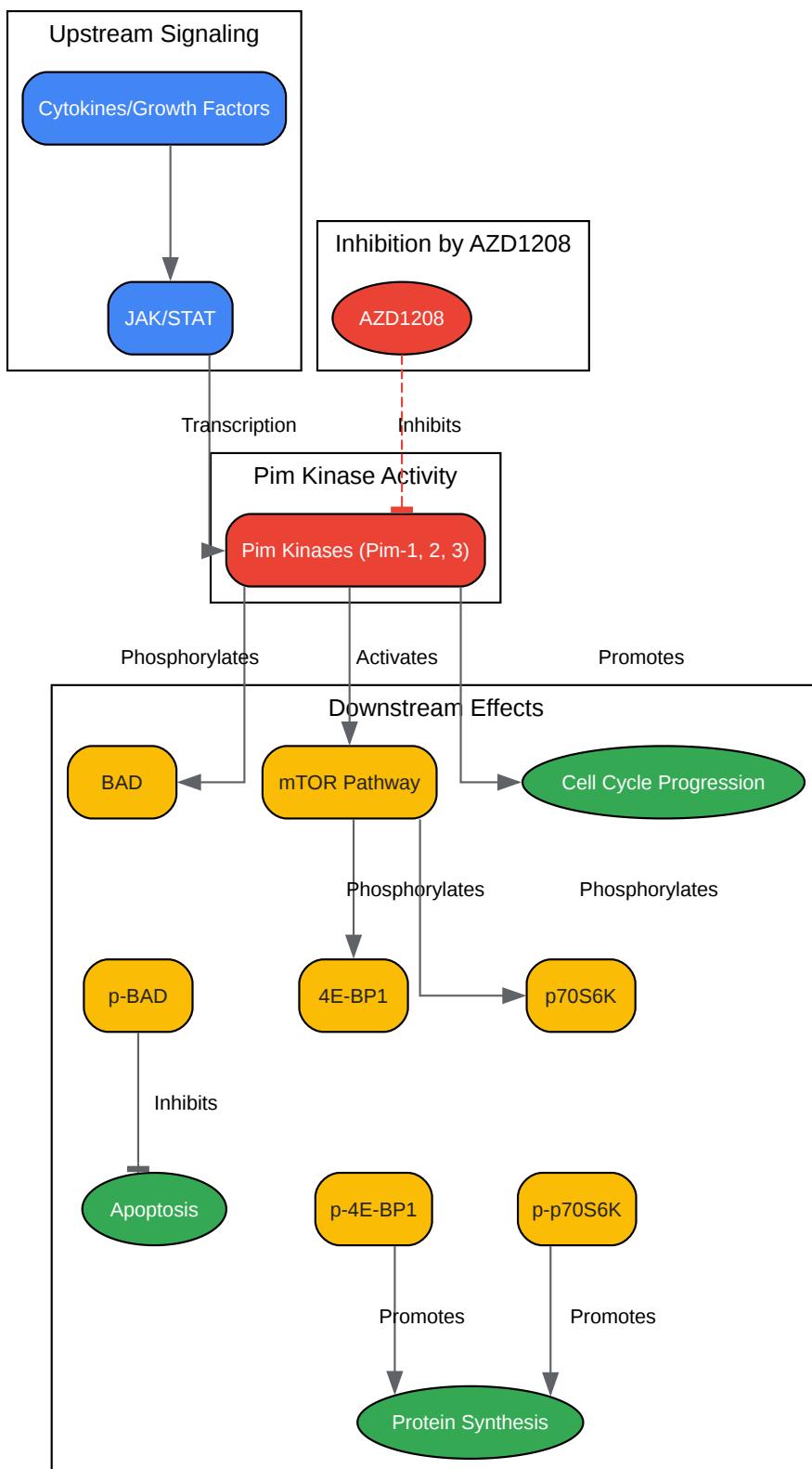
**AZD1208** exerts its anti-neoplastic effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, which in turn modulates downstream signaling pathways crucial for cell proliferation, survival, and protein translation.

## Pim Kinase Signaling Pathway

The Pim kinases phosphorylate a number of substrates that regulate cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death).

Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. **AZD1208**, by inhibiting Pim kinases, prevents BAD phosphorylation, thereby promoting apoptosis.[1][6]

Furthermore, Pim kinases are involved in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Pim kinases can phosphorylate and activate components of the mTOR pathway, such as 4E-BP1 and p70S6K, leading to increased protein synthesis.[1][3] Inhibition of Pim kinases by **AZD1208** leads to a dose-dependent reduction in the phosphorylation of 4EBP1, p70S6K, and S6, ultimately suppressing cap-dependent translation.[1][3]



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**Caption:** Simplified Pim Kinase Signaling Pathway and the inhibitory action of **AZD1208**.

# Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of **AZD1208**. These are generalized protocols, and for specific details, researchers should consult the cited literature.

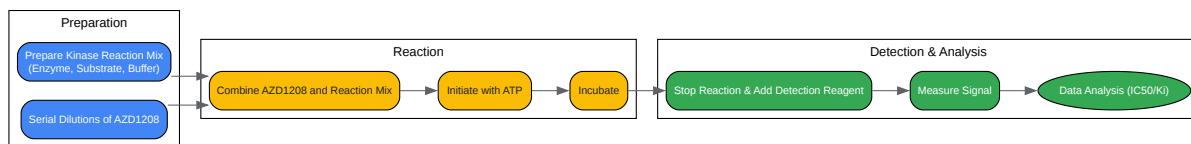
## Pim Kinase Enzyme Assay

This assay is used to determine the in vitro inhibitory activity of **AZD1208** against the purified Pim kinase isoforms.

Objective: To measure the IC<sub>50</sub> and Ki values of **AZD1208** for Pim-1, Pim-2, and Pim-3.

General Protocol:

- Reagents and Materials: Purified human Pim-1, -2, and -3 enzymes, a suitable peptide substrate (e.g., BAD peptide), ATP, **AZD1208**, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare serial dilutions of **AZD1208**. b. In a microplate, combine the Pim kinase enzyme, the peptide substrate, and the diluted **AZD1208**. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a specific duration. e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a luminometer or spectrophotometer. f. Calculate the percentage of inhibition for each **AZD1208** concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve. g. To determine the Ki value, IC<sub>50</sub> values are measured at various ATP concentrations.



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**Caption:** General workflow for a PIM kinase enzyme inhibition assay.

## Cell Proliferation Assay

This assay measures the effect of **AZD1208** on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of **AZD1208** in AML cell lines.

General Protocol:

- Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media and conditions.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells with a range of concentrations of **AZD1208**. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). e. Measure the signal (fluorescence or luminescence) using a plate reader. f. Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

## Immunoblotting (Western Blot)

This technique is used to detect changes in the phosphorylation status of Pim kinase substrates.

Objective: To assess the effect of **AZD1208** on the phosphorylation of downstream targets like BAD and 4E-BP1.

General Protocol:

- Sample Preparation: a. Treat AML cells with **AZD1208** for a specified time. b. Lyse the cells to extract total protein. c. Determine the protein concentration of the lysates.
- Gel Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

- Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-BAD, anti-BAD, anti-p-4E-BP1, anti-4E-BP1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **AZD1208** in a living organism.

Objective: To assess the effect of **AZD1208** on tumor growth in mouse models of AML.

General Protocol:

- Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).
- Procedure: a. Implant human AML cells (e.g., MOLM-16) subcutaneously into the flanks of the mice. b. Allow the tumors to reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer **AZD1208** (e.g., by oral gavage) or vehicle control to the respective groups daily or on a specified schedule. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

## Conclusion

**AZD1208** is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia. Its mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis through the modulation of key downstream signaling pathways, provides a strong rationale for its investigation as a therapeutic agent. The data and experimental frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Pim kinase inhibitors and their application in oncology. While clinical development of **AZD1208** as a single agent has faced challenges, the understanding gained from its preclinical evaluation remains valuable for the ongoing exploration of Pim kinase inhibition in cancer therapy, potentially in combination with other agents.<sup>[5]</sup>

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